molecular formula C17H19NO3S B556367 N-Acetylmethionine alpha-naphthyl ester CAS No. 69975-69-5

N-Acetylmethionine alpha-naphthyl ester

Cat. No.: B556367
CAS No.: 69975-69-5
M. Wt: 317.4 g/mol
InChI Key: FGHRSVXVKOEYHM-HNNXBMFYSA-N
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Description

N-Acetylmethionine alpha-naphthyl ester is a synthetic compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylmethionine alpha-naphthyl ester typically involves the esterification of N-acetylmethionine with alpha-naphthol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Quality control measures are stringent to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetylmethionine alpha-naphthyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetylmethionine alpha-naphthyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to protein synthesis and metabolism.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-Acetylmethionine alpha-naphthyl ester involves its interaction with various molecular targets and pathways. It is known to participate in metabolic pathways related to methionine, influencing protein synthesis and cellular metabolism. The compound’s ester group allows it to act as a prodrug, releasing active methionine upon hydrolysis .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylmethionine: A simpler derivative without the ester group.

    Methionine: The parent amino acid.

    Alpha-naphthyl acetate: A similar ester but derived from acetic acid instead of methionine.

Uniqueness

N-Acetylmethionine alpha-naphthyl ester is unique due to its combined properties of methionine and alpha-naphthol. This dual functionality allows it to participate in a broader range of chemical reactions and biological processes, making it a versatile compound in various fields of research.

Properties

IUPAC Name

naphthalen-1-yl (2S)-2-acetamido-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-12(19)18-15(10-11-22-2)17(20)21-16-9-5-7-13-6-3-4-8-14(13)16/h3-9,15H,10-11H2,1-2H3,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHRSVXVKOEYHM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCSC)C(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990225
Record name N-{4-(Methylsulfanyl)-1-[(naphthalen-1-yl)oxy]-1-oxobutan-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69975-69-5
Record name N-Acetylmethionine alpha-naphthyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-(Methylsulfanyl)-1-[(naphthalen-1-yl)oxy]-1-oxobutan-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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